1,2-Dimethylpiperazine
Overview
Description
AZD3759 is a novel epidermal growth factor receptor tyrosine kinase inhibitor designed to treat non-small-cell lung cancer with central nervous system metastases. It is known for its ability to penetrate the blood-brain barrier, making it effective in treating brain metastases and leptomeningeal metastases in patients with epidermal growth factor receptor-mutant non-small-cell lung cancer .
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which 1,2-dimethylpiperazine is a part of, have been found to exhibit a wide range of biological and pharmaceutical activities .
Mode of Action
Piperazine, a compound structurally similar to this compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Result of Action
Given the wide range of biological and pharmaceutical activities exhibited by piperazine derivatives, it is likely that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, such as 1,2-Dimethylpiperazine, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other piperazine compounds have been shown to have significant effects on various types of cells . For example, some piperazine derivatives have been found to induce apoptosis in cancer cells . It is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperazine derivatives can undergo various chemical reactions, such as cyclization and aza-Michael addition . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Metabolic Pathways
It is known that piperazine derivatives can undergo various chemical reactions, which could potentially involve enzymes or cofactors
Preparation Methods
The synthesis of AZD3759 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the quinazoline intermediate with the piperazine derivative under specific reaction conditions .
Chemical Reactions Analysis
AZD3759 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to form different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
AZD3759 has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of quinazoline derivatives.
Biology: The compound is used to investigate the role of epidermal growth factor receptor signaling in cancer biology.
Medicine: AZD3759 is primarily used in clinical research to treat non-small-cell lung cancer with central nervous system metastases. .
Industry: The compound is being explored for its potential use in developing new cancer therapies and drug delivery systems
Comparison with Similar Compounds
AZD3759 is unique compared to other epidermal growth factor receptor tyrosine kinase inhibitors due to its high blood-brain barrier penetration. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor, but with limited blood-brain barrier penetration.
Erlotinib: Similar to gefitinib, it has limited efficacy in treating central nervous system metastases.
Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor with better central nervous system penetration than gefitinib and erlotinib, but AZD3759 still shows superior blood-brain barrier penetration
Properties
IUPAC Name |
1,2-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947913 | |
Record name | 1,2-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25155-35-5, 25057-77-6 | |
Record name | Piperazine, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 25057-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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